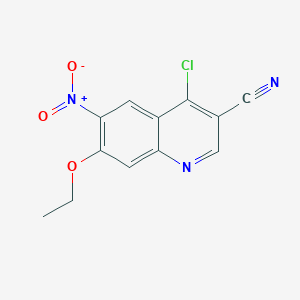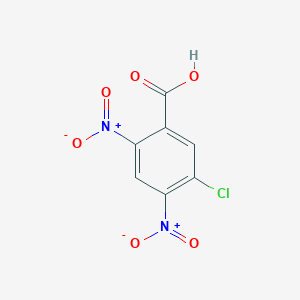
5-(Phenylethynyl)furan-2-carboxylic acid
Übersicht
Beschreibung
5-(Phenylethynyl)furan-2-carboxylic acid, also known as 5-PEFCA, is a compound that has been studied extensively in the scientific community due to its unique properties and potential applications. It is a five-membered heterocyclic compound that contains two oxygen atoms, one carbon atom, and one nitrogen atom. The compound has a variety of properties, including being an acid, a base, and a reducing agent. It is also a highly reactive molecule and can be used in a variety of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Agents
5-Phenyl-furan-2-carboxylic acids have shown promise as a new class of antimycobacterial agents. These compounds are known to interfere with iron homeostasis, which is crucial for the growth of mycobacteria. A study focusing on a fluorinated ester derivative of this class provides insights into the structure and potential activity of these compounds against mycobacteria (Mori et al., 2022).
Biobased Building Blocks
Furan carboxylic acids, including derivatives of 5-phenyl-furan-2-carboxylic acid, are being explored as biobased building blocks in pharmaceutical and polymer industries. Their controlled synthesis from biomass derivatives like 5-hydroxymethylfurfural, facilitated by enzyme cascades, highlights their potential in sustainable production processes (Jia et al., 2019).
Biomass-Derived Intermediates
5-(Chloromethyl)furan-2-carboxylic acid, a related compound, is utilized for producing acid chloride derivatives, which are valuable intermediates in the synthesis of biofuels and polymers from biomass (Dutta, Wu, & Mascal, 2015).
Antibacterial Activity
Furan derivatives, including those related to 5-phenyl-furan-2-carboxylic acid, have been studied for their antibacterial properties. For instance, some furan compounds isolated from endophytic fungi showed potent antibacterial activity, indicating the potential of furan carboxylic acids in developing new antibacterial agents (Ma et al., 2016).
Polymer Production
Furan carboxylic acids, including derivatives of 5-phenyl-furan-2-carboxylic acid, are used in synthesizing polymers. These acids serve as alternatives to petroleum-derived chemicals in the production of polymers like polyethylene furandicarboxylate, a potential substitute for polyethylene terephthalate (Dick et al., 2017).
Catalytic Reduction Systems
Research in catalytic reduction systems for furancarboxylic acids, including derivatives of 5-phenyl-furan-2-carboxylic acid, has shown that these compounds can undergo transformations while retaining their carboxylic acid moiety. This ability enhances their utility in various industrial applications, especially in biomass conversions (Nakagawa, Yabushita, & Tomishige, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-phenylethynyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)12-9-8-11(16-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYACYZCOUYIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371866 | |
| Record name | 5-(Phenylethynyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130423-83-5 | |
| Record name | 5-(Phenylethynyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130423-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




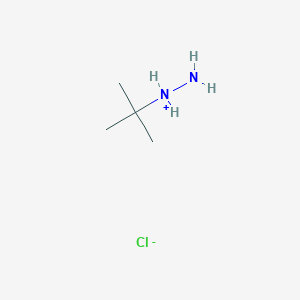
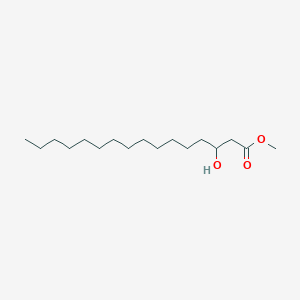
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
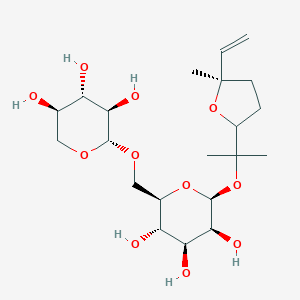

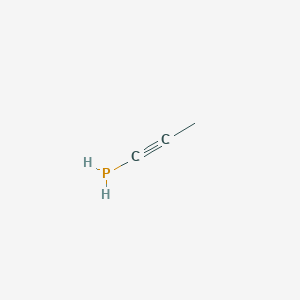

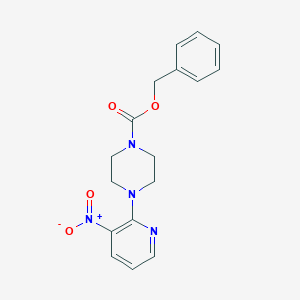
![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)
